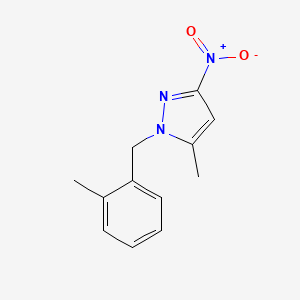

![molecular formula C20H19N3O2S B2809118 2-phenoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 361172-73-8](/img/structure/B2809118.png)

2-phenoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-phenoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a complex organic molecule. It contains several functional groups and structural features common in organic chemistry, including a phenoxy group, a thieno[3,4-c]pyrazole ring, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. These techniques can provide information about the types of bonds, functional groups, and overall structure of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis to form a carboxylic acid and an amine . The thieno[3,4-c]pyrazole ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups like the acetamide could increase its solubility in polar solvents .Applications De Recherche Scientifique

Corrosion Inhibitors

Pyrazoline derivatives , including compounds with structural features similar to the query compound, have been explored for their potential as corrosion inhibitors for mild steel in acidic media. Research indicates these compounds exhibit high inhibition efficiency, suggesting their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm. Experimental and theoretical methods, including potentiodynamic polarization and electrochemical impedance spectroscopy, support these findings. These studies highlight the utility of pyrazoline derivatives in protecting metal surfaces from corrosion, particularly in industrial applications where mild steel is commonly used (Lgaz et al., 2018).

Novel Cooling Agents

Toxicological evaluation of novel cooling agents related to the chemical structure shows promise for their safe use in food and beverage applications. One such compound, after undergoing extensive in vitro and in vivo studies, including rapid oxidative metabolism and mutagenicity tests, has been found not to be mutagenic or clastogenic and has a high no-observed-adverse-effect-level (NOAEL), suggesting it's safe for consumption (Karanewsky et al., 2015).

Antimicrobial and Anticancer Activities

Research on pyrazoline derivatives also extends into their antimicrobial and anticancer activities . Compounds with a core structure similar to the query compound have been synthesized and tested for their efficacy against various bacterial and fungal strains, showing significant activity in some cases. Additionally, derivatives incorporating the pyrazole moiety have demonstrated potential anticancer activities, with some compounds exhibiting inhibitory effects against cancer cell lines. These findings suggest that such compounds could serve as leads for the development of new antimicrobial and anticancer agents (Saravanan et al., 2010).

Coordination Complexes and Antioxidant Activity

Studies have also explored the synthesis of coordination complexes involving pyrazole-acetamide derivatives, investigating their structure and potential antioxidant activity. These compounds have shown significant antioxidant activity in vitro, suggesting their application in mitigating oxidative stress-related damages. The intricate hydrogen bonding involved in the self-assembly of these complexes highlights their potential in designing novel materials with specific chemical and physical properties (Chkirate et al., 2019).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-14-7-5-6-10-18(14)23-20(16-12-26-13-17(16)22-23)21-19(24)11-25-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNIWTWWICEETG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

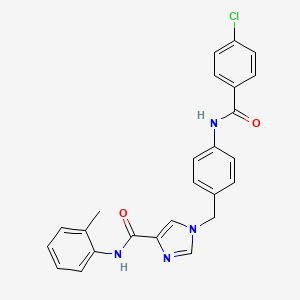

![N-(3-(diethylamino)propyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2809036.png)

![1-[[1-(2-Chlorophenyl)triazol-4-yl]methyl]piperidin-4-ol](/img/structure/B2809037.png)

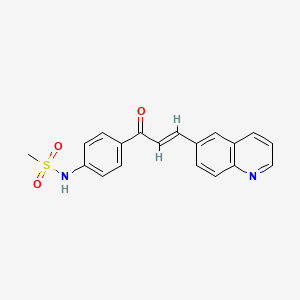

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-cyclopentylacetamide](/img/structure/B2809041.png)

![5-Benzyl-2-(5-bromopyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2809045.png)

![[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetic acid](/img/structure/B2809046.png)

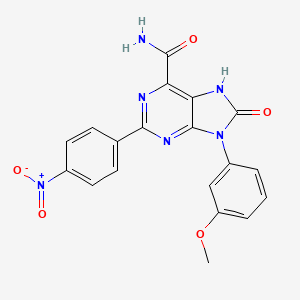

![2-{[(4-Nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2809049.png)

![N-(4-methoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2809050.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2809052.png)

![Methyl 2-[(6-chloropyridine-3-carbonyloxy)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2809054.png)

![3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid](/img/structure/B2809055.png)